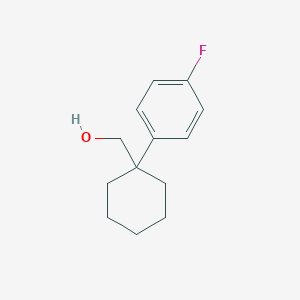

(1-(4-Fluorophenyl)cyclohexyl)methanol

Description

Properties

Molecular Formula |

C13H17FO |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

[1-(4-fluorophenyl)cyclohexyl]methanol |

InChI |

InChI=1S/C13H17FO/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7,15H,1-3,8-10H2 |

InChI Key |

UOIZKGYSEXPTCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen Substituent Effects

- Fluorine vs. Chlorine: The target compound’s 4-fluorophenyl group confers lower molecular weight and reduced steric hindrance compared to the chloro analog ().

- Pharmacological Implications : Fluorine is often used to block metabolic oxidation sites (e.g., in ezetimibe, ), whereas chlorine may increase toxicity risks due to stronger covalent bonding with biomolecules .

Cyclohexane Ring Modifications

- Cyano and Methoxy Groups: The cyano group in 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol () introduces hydrogen-bond acceptor capacity, while the methoxy group enhances electron-donating effects. These features contrast with the target compound’s simpler hydroxymethyl group, which primarily contributes to hydrophilicity .

- Piperidine Incorporation : The piperidinyl moiety in the dimethoxyphenyl derivative () adds a basic nitrogen, enabling salt formation (e.g., hydrochloride salts in ) and enhancing blood-brain barrier penetration, suggesting CNS activity .

Aromatic Ring Variations

- Butylphenyl vs. Fluorophenyl: (4-Butylphenyl)methanol () lacks halogenation but includes a hydrophobic butyl chain, favoring applications in surfactants or polymer plasticizers. The fluorophenyl group’s electronegativity and steric profile make it more suitable for targeted drug design .

Preparation Methods

Standard Laboratory Procedure

The Grignard reaction is the most widely documented method for synthesizing (1-(4-fluorophenyl)cyclohexyl)methanol. The process involves:

-

Formation of Cyclohexylmagnesium Bromide :

Cyclohexyl bromide reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere. Initiation is often facilitated by iodine or pre-activated magnesium. -

Nucleophilic Addition to 4-Fluorobenzaldehyde :

The Grignard reagent is added dropwise to 4-fluorobenzaldehyde at 0–5°C, forming a magnesium alkoxide intermediate. -

Acidic Quenching :

The intermediate is protonated using dilute hydrochloric acid (1 M) or saturated ammonium chloride, yielding the crude alcohol.

Representative Reaction Conditions

Solvent and Catalytic Optimization

Recent studies highlight the impact of solvent choice on reaction efficiency:

-

Cyclopentyl Methyl Ether (CPME) : Enhances Grignard stability and reduces side reactions compared to THF, particularly at elevated temperatures (60°C).

-

2-Methyltetrahydrofuran (2-MeTHF) : Improves solubility of aromatic aldehydes, enabling higher substrate concentrations (up to 1 M).

Industrial protocols often employ continuous flow reactors to maintain precise temperature control and minimize exothermic risks. Catalytic additives like 1,2-bis(diphenylphosphino)ethane nickel chloride (DPPE·NiCl₂) have been explored for coupling reactions, though their application to this specific compound remains experimental.

Industrial-Scale Production

Large-Batch Synthesis

A patented industrial method outlines the following steps:

-

Grignard Reagent Preparation :

Cyclohexyl bromide (1.5 equiv) and magnesium (1.0 equiv) in THF, initiated with DIBALH (diisobutylaluminum hydride). -

Aldehyde Addition :

4-Fluorobenzaldehyde (1.0 equiv) in 2-MeTHF is added at 20–40°C over 4 hours. -

Workup and Purification :

Key Industrial Metrics

| Metric | Industrial Benchmark | Source |

|---|---|---|

| Batch Size | 50–100 kg | |

| Purity | ≥99.5% (HPLC) | |

| Solvent Recovery Rate | 85–90% (CPME/2-MeTHF) |

Alternative Synthetic Routes

Friedel-Crafts Acylation Limitations

Early attempts using Friedel-Crafts alkylation faced challenges with regioselectivity and Lewis acid waste management. Modern coupling techniques (e.g., Suzuki-Miyaura) could theoretically access the scaffold but lack reported precedents.

Purification and Characterization

Chromatographic Methods

Q & A

Q. What are the primary synthetic routes for (1-(4-Fluorophenyl)cyclohexyl)methanol, and what experimental conditions optimize yield?

The compound can be synthesized via Grignard reactions, where a cyclohexylmagnesium bromide intermediate reacts with 4-fluorobenzaldehyde. This method requires anhydrous conditions, typically in tetrahydrofuran (THF) or diethyl ether, at low temperatures (−10°C to 0°C) to prevent side reactions . Post-reduction steps (e.g., using NaBH₄) may be employed to stabilize the alcohol group. Purification via column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

- NMR : ¹H NMR will show distinct signals for the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), the fluorophenyl aromatic protons (δ 6.8–7.3 ppm, doublet due to para-fluorine coupling), and the hydroxymethyl group (δ 3.5–4.0 ppm, singlet after deuterium exchange) .

- FT-IR : A broad O–H stretch near 3200–3400 cm⁻¹ and C–F vibration at 1100–1250 cm⁻¹ confirm alcohol and fluorophenyl groups, respectively .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₃H₁₅FO (calc. 206.11 g/mol) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

The compound is expected to exhibit limited water solubility due to its hydrophobic cyclohexyl and fluorophenyl groups. It is soluble in polar aprotic solvents (e.g., DMSO, acetone) and alcohols (ethanol, methanol). Stability studies under varying pH (e.g., 2–12) and temperature (25–60°C) should be conducted to assess degradation pathways, particularly oxidation of the alcohol to a ketone .

Advanced Research Questions

Q. How does the electronic environment of the fluorophenyl group influence reactivity in nucleophilic substitution or oxidation reactions?

The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution at the meta position but deactivates it for nucleophilic attacks. In oxidation reactions (e.g., using Jones reagent), the hydroxymethyl group is preferentially oxidized to a ketone, forming (1-(4-fluorophenyl)cyclohexyl)methanone. Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What strategies mitigate conflicting data in biological activity assays involving this compound?

Contradictions in bioactivity data (e.g., receptor binding vs. cytotoxicity) may arise from impurities or stereochemical variations. Employ chiral HPLC to isolate enantiomers, as biological activity often depends on absolute configuration . Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. How can derivatization of this compound expand its utility in drug discovery?

- Esterification : React with acyl chlorides to form esters, enhancing membrane permeability.

- Sulfonation : Introduce sulfonate groups via SO₃/pyridine to improve solubility for in vivo studies.

- Complexation : Use as a ligand in metal-organic frameworks (MOFs) for targeted drug delivery .

Q. What role does the cyclohexyl moiety play in modulating the compound’s pharmacokinetic profile?

The cyclohexyl group increases lipophilicity, enhancing blood-brain barrier penetration. However, it may reduce metabolic stability due to steric hindrance of cytochrome P450 enzymes. Comparative studies with phenyl analogs can isolate cyclohexyl-specific effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.